molecular formula C13H11BrOS B8609181 {4-[(2-Bromophenyl)thio]phenyl}methanol

{4-[(2-Bromophenyl)thio]phenyl}methanol

Cat. No.: B8609181
M. Wt: 295.20 g/mol
InChI Key: MOZZBGUFJHPJMF-UHFFFAOYSA-N
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Description

{4-[(2-Bromophenyl)thio]phenyl}methanol is a brominated aromatic thioether derivative characterized by a hydroxymethyl (-CH₂OH) group attached to a benzene ring, which is connected via a sulfur atom to a 2-bromophenyl moiety.

Properties

Molecular Formula

C13H11BrOS

Molecular Weight

295.20 g/mol

IUPAC Name

[4-(2-bromophenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C13H11BrOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8,15H,9H2

InChI Key

MOZZBGUFJHPJMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=C(C=C2)CO)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Halogen Effects

  • [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol (HR103612): Replaces the benzene ring with a thiazole heterocycle. The thiazole’s electron-deficient nature alters conjugation and solubility compared to the purely aromatic system in the parent compound.
  • (4-Bromophenyl)(3-(methylthio)phenyl)methanol (CAS 1443342-97-9): Substitutes the 2-bromophenyl group with a 4-bromophenyl ring and introduces a methylthio (-SMe) group. The methylthio group increases lipophilicity (logP) but may reduce metabolic stability .

Halogen Swap: Bromine vs. Chlorine

  • {4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol: Chlorine’s lower atomic weight and electronegativity compared to bromine result in reduced molecular weight and slightly lower lipophilicity. This substitution could enhance aqueous solubility but diminish membrane permeability in biological systems .

Heterocyclic Analogues

  • (4-Thien-2-ylphenyl)methanol: Replaces the bromophenyl group with a thiophene ring. The sulfur-containing thiophene enhances π-conjugation and may improve charge-transfer properties. However, the absence of bromine reduces halogen-bonding interactions, which are critical in some receptor-binding applications .

Analgesic and Anti-inflammatory Activity

  • Pyrimidine Derivatives (e.g., Compound 2b in ) :
    Derivatives with 2-bromophenyl groups exhibit potent analgesic activity comparable to diclofenac sodium. The ortho-bromo substitution enhances steric and electronic interactions with cyclooxygenase (COX) enzymes, likely contributing to efficacy .
  • Triazole Derivatives (e.g., Compound llj in ): 2-Bromophenyl-containing triazoles demonstrate moderate actoprotective (anti-fatigue) effects. The thioether linkage in {4-[(2-Bromophenyl)thio]phenyl}methanol may similarly stabilize free radicals, though direct evidence is lacking .

Antimicrobial and Antifungal Potential

  • 3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones: The bromine atom and thione group in these derivatives contribute to broad-spectrum antimicrobial activity.

Key Properties

Property {4-[(2-Bromophenyl)thio]phenyl}methanol [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol {4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol
Molecular Weight ~295 g/mol ~285 g/mol ~247 g/mol
logP (Estimated) 3.8 3.2 3.0
Solubility Low in water, moderate in DMSO Moderate in polar solvents Higher in water than brominated analogs

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